Cas no 1542835-58-4 (N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine)

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
- 4-N-[(4-chlorophenyl)methyl]-2-methylpyrimidine-4,6-diamine
- N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine
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- インチ: 1S/C12H13ClN4/c1-8-16-11(14)6-12(17-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H3,14,15,16,17)
- InChIKey: ZPXALFGBXOHQOO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CNC1C=C(N)N=C(C)N=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 231
- トポロジー分子極性表面積: 63.8
- 疎水性パラメータ計算基準値(XlogP): 2.7
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4818-0.5g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | N306756-500mg |
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-4818-10g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | N306756-1g |
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-4818-1g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4818-5g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4818-0.25g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4818-2.5g |
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | N306756-100mg |
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |
1542835-58-4 | 100mg |
$ 95.00 | 2022-06-03 |
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamineに関する追加情報
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine: A Comprehensive Overview
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine, identified by the CAS number 1542835-58-4, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 2-position and a 4-chlorobenzyl substituent at the 4-position imparts unique electronic and structural properties to this molecule.
The synthesis of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine involves a series of well-established organic reactions. The starting material is typically a pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the sustainability of this process.
The structural features of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine make it an attractive candidate for applications in materials science. The pyrimidine ring provides a rigid framework that can be functionalized for specific purposes. For instance, the compound has been used as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them ideal for gas storage and separation applications. Recent studies have demonstrated that incorporating this compound into MOFs can significantly improve their adsorption capacity for gases like methane and carbon dioxide.
In the field of drug discovery, N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine has shown potential as a lead compound for developing new therapeutic agents. Its ability to act as a ligand in metalloenzyme mimics has been explored in catalytic studies. Additionally, the compound's electronic properties make it suitable for use in organic electronics. Researchers have investigated its application as an electron transport layer in organic photovoltaic devices (OPVs), where it enhances charge separation and improves device efficiency.
Recent studies have also highlighted the importance of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine in biochemistry and pharmacology. Its role as an inhibitor of certain enzymes has been explored in preclinical models, showing promise in treating conditions such as cancer and inflammatory diseases. The compound's ability to modulate cellular signaling pathways makes it a valuable tool in drug development research.
In conclusion, N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable building block for advanced materials and innovative therapeutic agents. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
1542835-58-4 (N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine) 関連製品
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